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Compound of Interest

Compound Name: DBPR116

Cat. No.: B15620305 Get Quote

Disclaimer: Publicly available, specific quantitative data on the off-target screening of

DBPR116 is limited. This technical support center provides a framework for investigating

potential off-target effects based on the known pharmacology of its active metabolite,

BPRMU191 (a mu-opioid receptor modulator), and established methodologies for off-target

profiling. The presented data tables and detailed protocols are illustrative examples.

Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like DBPR116?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its

primary therapeutic target. For DBPR116, a prodrug of the mu-opioid receptor (MOR)

modulator BPRMU191, the primary target is the MOR. Off-target interactions could lead to

unexpected pharmacological effects, toxicity, or a reduction in therapeutic efficacy. Investigating

these effects is a critical component of preclinical safety assessment.

Q2: My experimental results with DBPR116 are inconsistent with its known on-target activity.

Could off-target effects be the cause?

A2: Yes, unexpected phenotypes or cellular responses can be indicative of off-target activities.

This could manifest as, for example, unexpected changes in cell signaling pathways, altered

cell viability, or physiological responses in animal models that are not readily explained by MOR

modulation. A systematic investigation of potential off-target interactions is recommended.
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Q3: What are the first steps to investigate potential off-target effects of DBPR116?

A3: A tiered approach is often effective:

In Silico Profiling: Utilize computational models to predict potential off-target interactions

based on the chemical structure of DBPR116 and its active metabolite, BPRMU191.

Broad Panel Screening: Perform in vitro binding or enzymatic assays against a large panel

of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-

targets.

Cell-Based Assays: Validate any significant hits from panel screens in relevant cell-based

models to confirm functional activity.

Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in a cellular context

for both the intended target and any identified off-targets.[1][2]
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Observed Issue
Potential Cause (Off-Target

Related)
Recommended Action

Unexpected cell toxicity at

therapeutic concentrations.

Inhibition of a critical kinase or

other protein essential for cell

survival.

1. Perform a broad kinase

inhibition screen. 2. Conduct a

cell viability assay with known

inhibitors of identified off-target

kinases to see if the phenotype

is replicated.

Altered cellular signaling

unrelated to MOR activation

(e.g., unexpected

phosphorylation events).

DBPR116 or its metabolite

may be inhibiting or activating

an upstream kinase or

phosphatase.

1. Use phospho-proteomics to

identify the affected signaling

pathways. 2. Perform targeted

kinase assays based on the

proteomics data.

In vivo side effects not typical

of MOR modulators (e.g.,

cardiovascular or respiratory

changes different from

morphine).

Interaction with cardiovascular

or respiratory system receptors

or ion channels.

1. Screen DBPR116 against a

safety pharmacology panel of

receptors and ion channels

(e.g., hERG). 2. Conduct in

vivo safety pharmacology

studies to assess

cardiovascular and respiratory

function.[3][4][5]

Discrepancy between in vitro

potency and cellular activity.

Poor cell permeability, rapid

metabolism, or engagement

with an intracellular off-target

that antagonizes the on-target

effect.

1. Perform a Cellular Thermal

Shift Assay (CETSA) to

confirm intracellular target

engagement.[1][2][6][7][8] 2.

Investigate the cellular uptake

and metabolic stability of

DBPR116.

Quantitative Data Summary (Illustrative Examples)
The following tables represent the type of data that would be generated from off-target

screening assays. Note: This is not actual data for DBPR116.

Table 1: Illustrative Kinase Inhibition Profile for DBPR116 Active Metabolite (BPRMU191)
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Kinase Target % Inhibition @ 1 µM IC50 (nM)

Kinase A 85 150

Kinase B 52 980

Kinase C 15 > 10,000

Kinase D 5 > 10,000

Table 2: Illustrative GPCR Binding Profile for DBPR116 Active Metabolite (BPRMU191)

GPCR Target % Inhibition @ 10 µM Ki (nM)

Receptor X 78 550

Receptor Y 25 > 10,000

Receptor Z 10 > 10,000

Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To identify potential off-target kinase interactions of DBPR116's active metabolite,

BPRMU191.

Methodology:

Compound Preparation: Prepare a stock solution of BPRMU191 in DMSO. Serially dilute the

compound to the desired screening concentrations.

Assay Panel: Utilize a commercial kinase screening panel (e.g., Eurofins, Reaction Biology)

that includes a broad representation of the human kinome.

Assay Principle: The assay measures the ability of the test compound to inhibit the

phosphorylation of a substrate by a specific kinase. This is typically a radiometric assay (e.g.,

³³P-ATP) or a fluorescence-based assay.
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Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, ATP (at or near

the Km concentration), and the test compound. b. Incubate the reaction mixture at 30°C for a

specified time (e.g., 60 minutes). c. Stop the reaction and quantify the amount of

phosphorylated substrate. d. Calculate the percent inhibition relative to a vehicle control

(DMSO).

Data Analysis: For kinases showing significant inhibition (typically >50% at 1 µM), perform a

dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of BPRMU191 to a potential off-target protein in intact

cells.[1][2][6][7][8]

Methodology:

Cell Culture: Grow a relevant cell line (e.g., HEK293 expressing the potential off-target) to

80-90% confluency.

Compound Treatment: Treat the cells with BPRMU191 at various concentrations or a vehicle

control (DMSO) for a specified time (e.g., 1 hour).

Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot

the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C

to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles. b. Separate the

soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

Protein Detection: a. Analyze the soluble fractions by SDS-PAGE and Western blotting using

an antibody specific for the potential off-target protein.

Data Analysis: Quantify the band intensities at each temperature. A ligand-induced thermal

stabilization will result in a shift of the melting curve to a higher temperature in the drug-

treated samples compared to the vehicle control.
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Caption: Experimental workflow for investigating DBPR116 off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39025070/
https://pubmed.ncbi.nlm.nih.gov/39025070/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.nuvisan.com/en/preclinical/preclinical-safety/in-vivo-toxicology-and-safety-pharmacology
https://scantox.com/services/toxicology/supportive-services/safety-pharmacology/
https://pubmed.ncbi.nlm.nih.gov/3754610/
https://pubmed.ncbi.nlm.nih.gov/3754610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6542668/
https://www.youtube.com/watch?v=0gzc0n_QClg
https://www.benchchem.com/product/b15620305#dbpr116-off-target-effects-investigation
https://www.benchchem.com/product/b15620305#dbpr116-off-target-effects-investigation
https://www.benchchem.com/product/b15620305#dbpr116-off-target-effects-investigation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

